2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide
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Overview
Description
2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide typically involves the reaction of 3,4,5-trifluoroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4,5-trifluoroaniline+2,2-dimethylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2,2-dimethyl-N-(2,3,4-trifluorophenyl)
- 2,2-Dimethyl-N-(2,4,5-trifluorophenyl)propanamide
Uniqueness
2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups at the 3, 4, and 5 positions provide distinct electronic and steric effects compared to other isomers, potentially leading to different interaction profiles and applications.
Properties
CAS No. |
252580-25-9 |
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Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-11(2,3)10(16)15-6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,16) |
InChI Key |
PXDNWFOSWNYVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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